molecular formula C8H7FN2O B108156 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- CAS No. 66367-11-1

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Cat. No. B108156
CAS RN: 66367-11-1
M. Wt: 166.15 g/mol
InChI Key: MKVHWJQPKMVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-" is a derivative of quinoxalinone, which is a bicyclic compound consisting of a fused benzene and pyrazine ring. This particular derivative is characterized by the presence of a fluorine atom and a dihydro structure, indicating the addition of two hydrogen atoms to the quinoxaline system. The quinoxalinone derivatives are known for their diverse pharmacological properties and have been the subject of various synthetic strategies to explore their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoxalinone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of enantiomerically pure hexahydro-pyrazinoquinoxalines, which are structurally related to quinoxalinones, was achieved in twelve steps starting from 1-fluoro-2-nitrobenzene and S-amino acids, with key steps including intramolecular Mitsunobu cyclization and a subsequent cyclization mediated by PPh3/I2/imidazole . Another example is the solid-phase synthesis of 3,4-disubstituted quinoxalin-2-ones, which involves aromatic substitution, reduction of an aryl nitro group, intramolecular cyclization, and selective alkylation, demonstrating the complexity and versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives is characterized by the quinoxaline core, which can be modified at various positions to yield a wide range of derivatives with different substituents. For example, the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone involves a two-step reaction from m-anisidine, resulting in a compound with a hydroxy group at the 7-position . The presence of substituents like fluorine can significantly alter the chemical and biological properties of these molecules .

Chemical Reactions Analysis

Quinoxalinone derivatives can participate in various chemical reactions, including those that lead to the formation of fluorescent derivatives, as seen with 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, which reacts with carboxylic acids to form fluorescent esters suitable for high-performance liquid chromatography analysis . Additionally, the oxidative C-H fluoroalkoxylation of quinoxalinones with fluoroalkyl alcohols under transition-metal and solvent-free conditions has been reported, showcasing the reactivity of these compounds in the presence of fluoroalkyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalinone derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a fluorine atom can enhance the antibacterial activity of quinoline derivatives, as seen with 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, which showed superior activity compared to its unfluorinated counterparts . The presence of fluorine can also affect the central nervous system (CNS) depressant activities of quinazolinone derivatives, with fluoromethyl analogs displaying more potent CNS depressant activities and lower toxicities than their parent compounds .

Scientific Research Applications

Pharmacological Profile and Applications

Quinoxalinone derivatives are recognized for their role in organic synthesis and the development of biologically active compounds. These derivatives exhibit a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular effects. Their versatile chemical structure serves as a foundation for creating new compounds with potential therapeutic applications, indicating their significant role in medicinal chemistry and drug discovery (Ramli et al., 2014).

Molecular Design and Device Applications

The hexaazatriphenylene (HAT) derivatives, which include dipyrazino[2,3-f:2′,3′-h]quinoxaline, have been utilized in a range of molecular, macromolecular, and supramolecular systems for applications such as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This highlights the relevance of HAT as a fundamental scaffold in organic materials and nanoscience, underscoring the quinoxaline's potential in technological advancements (Segura et al., 2015).

Biomedical and Industrial Applications

Modifications to the quinoxaline structure can lead to a wide range of biomedical applications, including treatments for chronic and metabolic diseases. The versatility of quinoxaline derivatives in producing compounds with antimicrobial activities further underscores their value in both medical and industrial domains, suggesting a broad utility beyond traditional pharmacological roles (Pereira et al., 2015).

Chromogenic and Fluorogenic Sensing

Quinoxaline-based chemosensors have been developed for detecting inorganic anions such as fluoride, cyanide, acetate, and phosphate in solution. These sensors utilize quinoxaline's chromophore properties for colorimetric and fluorescence responses, indicating its utility in environmental monitoring and biomolecular sciences (Dey et al., 2018).

properties

IUPAC Name

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHWJQPKMVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

CAS RN

66367-11-1
Record name 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl N-(4-fluoro-2-nitrophenyl)glycinate (40 g, 175 mmol) in water (2000 mL) was heated to 90° C. Sodium dithionite (243.8 g, 1401 mmol) was added in portions. The resulting mixture was heated at 100° C. for 2 h, then allowed to cool. The solid was filtered off, washed with water and dried to give the product (13.75, 47%). Concentration of the liquor by evaporation to ˜700 mL gave a further precipitate which was filtered off, washed and dried as before to give more product (1.90 g: total yield 15.65 g, 54%).
Name
Methyl N-(4-fluoro-2-nitrophenyl)glycinate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
243.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron powder (6.52 g, 116.8 mmol, 5.0 eq) is added at room temperature to a stirred solution of (4-fluoro-2-nitro-phenylamino)-acetic acid (6.85 g, 23.4 mmol, 1.0 eq) in glacial acetic acid (40 mL). The resulting suspension is heated at 90° C. for 3 hours, then cooled to room temperature, diluted with ethyl acetate (40 mL), and filtered through silica gel. The filtrate is concentrated to give a crude that is purified by column chromatography (silica gel, eluent: ethyl acetate:petroleum ether, 1:3, v/v) to afford 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one as a brown solid (4.01 g, 72% yield).
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.52 g
Type
catalyst
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.